ethyl 3-(2,5-dioxopyrrolidin-1-yl)-5,6-dimethoxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-5,6-dimethoxy-1H-indole-2-carboxylate is a complex organic compound that features a unique structure combining an indole core with a pyrrolidinone moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
The synthesis of ethyl 3-(2,5-dioxopyrrolidin-1-yl)-5,6-dimethoxy-1H-indole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-5,6-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups into alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective reactions . Major products formed from these reactions include a variety of functionalized indole derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-5,6-dimethoxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl 3-(2,5-dioxopyrrolidin-1-yl)-5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as voltage-gated sodium channels and L-type calcium channels. By inhibiting these channels, the compound can modulate neuronal activity, leading to its anticonvulsant and analgesic effects . The pathways involved include the inhibition of calcium currents, which reduces neuronal excitability and prevents seizure activity .
Comparison with Similar Compounds
Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-5,6-dimethoxy-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
2,5-Dioxopyrrolidin-1-yl)propanamides: These compounds also interact with voltage-gated sodium channels and calcium channels but may have different pharmacokinetic properties.
Pyrrolidine-2,5-dione derivatives: These derivatives share a similar core structure and exhibit anticonvulsant and antinociceptive activities.
The uniqueness of this compound lies in its specific substitution pattern on the indole ring, which can influence its binding affinity and selectivity for molecular targets .
Properties
IUPAC Name |
ethyl 3-(2,5-dioxopyrrolidin-1-yl)-5,6-dimethoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-4-25-17(22)15-16(19-13(20)5-6-14(19)21)9-7-11(23-2)12(24-3)8-10(9)18-15/h7-8,18H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOYMNMQHODGCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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